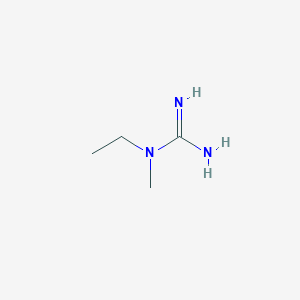

N-Ethyl-N-methylguanidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-1-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3/c1-3-7(2)4(5)6/h3H2,1-2H3,(H3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGSQBLSFXFROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274637 | |

| Record name | N-Ethyl-N-methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-61-7 | |

| Record name | N-Ethyl-N-methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-N-methylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Notes and Protocols: The Role of N-Ethyl-N-methylguanidine in Modern Organic Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of N-Ethyl-N-methylguanidine in organic synthesis. While direct, widespread applications of this specific guanidine are not extensively documented, this guide establishes a framework for its utility by detailing the synthesis of unsymmetrical guanidines and extrapolating its function based on the well-established reactivity of related guanidine-based organocatalysts. Protocols for the synthesis of the precursor N-Ethyl-N-methylthiourea and its subsequent conversion to N-Ethyl-N-methylguanidine are provided, alongside a discussion of its predicted chemical properties and potential as a non-nucleophilic base.

Introduction to N-Alkylated Guanidines in Organic Synthesis

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. They are among the strongest organic bases, often referred to as "superbases," a property stemming from the resonance stabilization of their protonated form, the guanidinium cation.[1] This high basicity, coupled with typically low nucleophilicity, makes them powerful tools in a variety of organic transformations.[1]

The substitution pattern on the nitrogen atoms of the guanidine core significantly influences its steric and electronic properties, thereby fine-tuning its reactivity and catalytic activity. While symmetrically substituted guanidines like 1,1,3,3-tetramethylguanidine (TMG) are widely used, unsymmetrically substituted guanidines such as N-Ethyl-N-methylguanidine offer unique steric environments that can be advantageous in specific synthetic contexts.

This guide focuses on N-Ethyl-N-methylguanidine as a representative example of an unsymmetrical, dialkylated guanidine. We will explore its synthesis, predicted properties, and potential applications as a non-nucleophilic base in organic synthesis.

Synthesis of N-Ethyl-N-methylguanidine

The most common and versatile route to unsymmetrical guanidines involves a two-step process: the synthesis of a corresponding thiourea, followed by guanylation. This approach allows for the controlled introduction of different substituents on the nitrogen atoms.

Step 1: Synthesis of the Precursor, N-Ethyl-N-methylthiourea

The synthesis of N,N'-disubstituted thioureas is a well-established transformation. A common method involves the reaction of an amine with an isothiocyanate. For the synthesis of N-Ethyl-N-methylthiourea, one could react N-ethylmethylamine with a suitable thiocarbonyl transfer reagent. Alternatively, a stepwise approach starting from a primary amine is often employed for unsymmetrical thioureas.

Protocol 1: Synthesis of N-Ethyl-N-methylthiourea

This protocol is adapted from general procedures for the synthesis of unsymmetrical thioureas.[2]

Materials:

-

N-Ethylmethylamine

-

Carbon disulfide (CS₂)

-

A secondary amine (e.g., diethylamine) for the cascade reaction

-

Dimethyl sulfoxide (DMSO)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-ethylmethylamine (1.0 equiv.) in DMSO.

-

Add a secondary amine, such as diethylamine (1.2 equiv.), to the solution.

-

Carefully add carbon disulfide (1.2 equiv.) to the stirred solution.

-

Heat the reaction mixture to 70 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[2]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-Ethyl-N-methylthiourea.

Causality of Experimental Choices:

-

Cascade Reaction: The use of a secondary amine and carbon disulfide in a one-pot reaction with the primary amine (or in this case, the less hindered secondary amine) provides a straightforward route to unsymmetrical thioureas.[2]

-

DMSO as Solvent: DMSO is a polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction.

-

Temperature: Heating to 70 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate.[2]

Step 2: Guanylation of N-Ethyl-N-methylthiourea

The conversion of a thiourea to a guanidine, known as guanylation, is a key transformation. This typically involves the activation of the thiourea sulfur atom, making the carbon atom more electrophilic for subsequent nucleophilic attack by an amine. Common activating agents include heavy metal salts (e.g., HgCl₂), but more environmentally benign methods are now preferred.[3] A widely used method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of an amine.

Protocol 2: Synthesis of N-Ethyl-N-methylguanidine

This protocol is based on the general principle of guanylation of thioureas.[4]

Materials:

-

N-Ethyl-N-methylthiourea (from Protocol 1)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Dicyclohexylcarbodiimide (DCC)

-

Ammonia (as a solution in methanol or as ammonium chloride with a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (if using ammonium chloride)

-

Silica gel for column chromatography

-

Hexanes, Ethyl Acetate, and Methanol for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Ethyl-N-methylthiourea (1.0 equiv.) in anhydrous DCM or THF.

-

Add EDCI (1.1 equiv.) to the solution and stir at room temperature. The formation of a carbodiimide intermediate is generally accepted to occur.[4]

-

In a separate flask, prepare a solution of ammonia. If using ammonium chloride (1.5 equiv.), suspend it in DCM or THF and add triethylamine (1.6 equiv.).

-

Add the ammonia solution to the reaction mixture containing the activated thiourea.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (e.g., dicyclohexylurea if DCC is used).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel. A gradient of methanol in dichloromethane or ethyl acetate is often effective for eluting the polar guanidine product.

Self-Validation and Causality:

-

Carbodiimide Activation: EDCI and DCC are effective coupling reagents that activate the thiourea for nucleophilic attack by ammonia. The choice of EDCI is often preferred for easier workup, as the resulting urea byproduct is water-soluble.

-

Inert Atmosphere: An inert atmosphere is recommended to prevent side reactions with atmospheric moisture and carbon dioxide, especially given the basic nature of the product.

-

Purification: Guanidines are basic and polar compounds. Chromatographic purification may require the use of more polar solvent systems and potentially a small amount of a basic modifier (e.g., triethylamine) in the eluent to prevent streaking on the silica gel.

Caption: Proposed role in the Henry reaction.

In Heterocycle Synthesis

Guanidines are important building blocks for the synthesis of nitrogen-containing heterocycles, such as pyrimidines and imidazoles. [3]They can act as a three-atom component (N-C-N) in condensation reactions with 1,3-dielectrophiles.

Protocol 3: General Procedure for Guanidine-Based Pyrimidine Synthesis (Extrapolated for N-Ethyl-N-methylguanidine)

This is a generalized protocol based on known syntheses of pyrimidines from guanidines and 1,3-dicarbonyl compounds.

Materials:

-

N-Ethyl-N-methylguanidine

-

A 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

Ethanol or another suitable solvent

-

Sodium ethoxide (optional, as catalyst)

Procedure:

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv.) in ethanol.

-

Add N-Ethyl-N-methylguanidine (1.0-1.2 equiv.) to the solution. A catalytic amount of a stronger base like sodium ethoxide can be added to facilitate the reaction, though the guanidine itself is a strong base.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Conclusion

N-Ethyl-N-methylguanidine, as an unsymmetrically substituted guanidine, holds potential as a valuable tool in organic synthesis. While its direct applications are not as extensively documented as those of more common guanidine bases, its synthesis is accessible through well-established methods involving a thiourea intermediate. Based on the fundamental principles of guanidine chemistry, it is predicted to be a strong, non-nucleophilic base suitable for a variety of base-catalyzed transformations, including elimination reactions and the synthesis of heterocyclic systems. The protocols and discussions provided in this guide offer a solid foundation for researchers to synthesize and explore the utility of N-Ethyl-N-methylguanidine and other unsymmetrical guanidines in their own synthetic endeavors.

References

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link] [3]2. Buckley, G. D., & Piggott, H. A. (1952). Ethylamine, N-methyl-. Organic Syntheses, 32, 68.

- Moore, M. L., & Crossley, F. S. (1941). Methylthiourea. Organic Syntheses, 21, 81.

-

Molecules. (2018). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 23(9), 2278. [4]14. Quora. (2018). Which is the most basic nitrogen in guanidine? Retrieved from [Link] [5]15. Kemsitry. (2020, August 22). Factors Affecting Basicity Part-IX | Why Guanidines are more Basic ??? | Organic Chemistry [Video]. YouTube. [Link]

-

PubMed. (1990). Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. Journal of Medicinal Chemistry, 33(7), 1919-1924. [6]17. Royal Society of Chemistry. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Advances, 9(47), 26768-26772. [2]18. PrepChem.com. (n.d.). Synthesis of N-ethyl-N'-[2-(2-pyrazinylmethylamino)ethyl]thiourea. Retrieved from [Link]

- Google Patents. (1987). CN1057832A - Preparation technique of diphenyl guanidine.

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]

- 3. Guanidine synthesis by guanylation [organic-chemistry.org]

- 4. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Ethyl-N-methylguanidine in Peptide Synthesis and Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, minimizing racemization, and ensuring the fidelity of the final peptide sequence. While the field is dominated by well-established reagents such as carbodiimides and phosphonium and uronium/guanidinium salts like HBTU and HATU, the exploration of novel reagents with unique reactivity profiles remains a frontier of process optimization and discovery.

This document serves as a detailed technical guide to N-Ethyl-N-methylguanidine, a lesser-documented player in the realm of peptide coupling agents. Due to the nascent stage of its application in this specific context, this guide synthesizes established principles from analogous guanidinium-based reagents with predictive insights into its potential behavior. Our aim is to provide a robust theoretical framework and practical starting points for researchers interested in exploring its utility. We will delve into the mechanistic underpinnings of guanidinium-mediated coupling, propose detailed protocols for its application, and offer a transparent assessment of its potential advantages and challenges. By grounding our discussion in the extensive literature on established coupling reagents, we provide a self-validating system for the rational application of N-Ethyl-N-methylguanidine in your synthetic workflows.

Introduction to N-Ethyl-N-methylguanidine: A Structural Perspective

N-Ethyl-N-methylguanidine belongs to the class of substituted guanidines, characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogen atoms. The specific substitution with one ethyl and one methyl group on one of the amino nitrogens imparts distinct steric and electronic properties that may influence its reactivity and solubility compared to more symmetrically substituted or unsubstituted guanidines.

While not as extensively characterized in peptide synthesis literature as its more complex uronium/guanidinium counterparts (e.g., HBTU, HATU), its fundamental structure suggests its potential to function as a base and, more importantly, as a precursor to a coupling agent. The core principle of guanidinium-based coupling reagents is their ability to be converted into a more reactive species that can activate the carboxylic acid of an N-protected amino acid, facilitating its condensation with the free amine of another amino acid or peptide chain.

The Mechanistic Landscape: An Analogy to Established Guanidinium Reagents

The efficacy of widely-used guanidinium coupling reagents like HBTU and HATU stems from their conversion to an active species, which is a guanidinium N-oxide, that subsequently forms a highly reactive ester with the carboxylic acid to be activated.[1][2] A side reaction that can occur is the direct reaction of the coupling reagent with the N-terminal amine of the peptide, leading to an irreversible guanidinylation that terminates chain elongation.[3]

By analogy, a plausible mechanism for N-Ethyl-N-methylguanidine in the presence of an activating agent (such as a source of a good leaving group) and a base would proceed as follows:

-

Formation of the Active Reagent: N-Ethyl-N-methylguanidine, in a reaction mixture designed for peptide coupling, would likely be a component of a more complex in situ generated reagent or act as a strong base. For it to function as a coupling agent, it would need to be part of a larger molecule that includes a good leaving group, similar to the benzotriazole moiety in HBTU.

-

Carboxylic Acid Activation: The activated guanidinium species reacts with the carboxyl group of an N-protected amino acid. This step involves the formation of a highly reactive intermediate, likely an active ester.

-

Nucleophilic Attack and Amide Bond Formation: The free amino group of the second amino acid or peptide chain attacks the carbonyl carbon of the activated ester, leading to the formation of the desired peptide bond and the release of the guanidinium byproduct.

The choice of base in this process is critical. Tertiary amines such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are commonly used to deprotonate the carboxylic acid and facilitate the reaction.[1]

Visualizing the Proposed Mechanism

Caption: Proposed mechanism for peptide coupling mediated by an activated N-Ethyl-N-methylguanidine species.

Experimental Protocols: A Guideline for Application

The following protocols are based on standard procedures for guanidinium-type coupling reagents and should be optimized for specific applications.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes the coupling of two peptide fragments in solution.

Materials:

-

N-protected amino acid or peptide fragment (with free C-terminus)

-

Amino acid ester or peptide fragment (with free N-terminus)

-

N-Ethyl-N-methylguanidine (as part of a hypothetical coupling reagent cocktail)

-

An activating additive (e.g., 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®))

-

A carbodiimide such as N,N'-Diisopropylcarbodiimide (DIC) to form the active guanidinium species in situ.

-

Base: N,N-diisopropylethylamine (DIEA)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Reagent Preparation:

-

Dissolve the N-protected amino acid (1.0 eq), HOBt or OxymaPure® (1.0 eq), and N-Ethyl-N-methylguanidine (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

-

Activation:

-

Add DIC (1.0 eq) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

-

-

Coupling:

-

In a separate flask, dissolve the amino acid ester or peptide fragment with the free N-terminus (1.0 eq) and DIEA (2.0 eq) in anhydrous DMF.

-

Add this solution to the activated amino acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter off any precipitated urea byproduct.

-

Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude peptide by flash column chromatography or preparative HPLC.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical coupling cycle in Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid (3-5 eq)

-

Resin-bound peptide with a free N-terminus

-

Hypothetical N-Ethyl-N-methylguanidine-based coupling reagent (e.g., a pre-formed salt with an HOBt or HOAt derivative) (3-5 eq)

-

Base: DIEA or 2,4,6-Collidine (6-10 eq)

-

Solvent: Anhydrous DMF

Procedure:

-

Pre-activation (Recommended to Avoid Guanidinylation):

-

In a reaction vessel, dissolve the Fmoc-amino acid and the N-Ethyl-N-methylguanidine-based coupling reagent in DMF.

-

Add the base and allow the mixture to pre-activate for 5-10 minutes.

-

-

Coupling:

-

Add the pre-activated amino acid solution to the deprotected resin-bound peptide.

-

Agitate the mixture at room temperature for 30-60 minutes.

-

Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), a second coupling may be necessary.

-

-

Washing:

-

After a successful coupling, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

-

Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the newly added amino acid, preparing it for the next coupling cycle.

-

Experimental Workflow for SPPS

Caption: A generalized workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data and Optimization Parameters

The optimal conditions for using a new coupling reagent must be determined empirically. The following table provides a starting point for optimization, based on typical values for guanidinium-based reagents.

| Parameter | Solution-Phase | Solid-Phase (SPPS) | Rationale & Considerations |

| Amino Acid (eq) | 1.0 | 3 - 5 | Excess is used in SPPS to drive the reaction to completion on the solid support. |

| Coupling Reagent (eq) | 1.0 - 1.2 | 3 - 5 | A slight excess may be beneficial in solution phase. In SPPS, it matches the amino acid excess. |

| Additive (HOBt/Oxyma) (eq) | 1.0 - 1.2 | 3 - 5 | Crucial for suppressing racemization and enhancing reactivity. |

| Base (DIEA/Collidine) (eq) | 2.0 - 3.0 | 6 - 10 | Neutralizes the protonated amine and the acid formed during the reaction. |

| Concentration (M) | 0.1 - 0.5 | 0.2 - 0.5 | Higher concentrations can accelerate the reaction but may also promote aggregation. |

| Temperature (°C) | 0 to 25 | 25 | Starting at a lower temperature can help control exothermic reactions and reduce side products. |

| Reaction Time | 2 - 12 hours | 30 - 60 minutes | SPPS reactions are typically faster due to the higher reagent concentrations. |

Potential Advantages and Challenges

Advantages (Hypothetical):

-

Solubility: The ethyl and methyl substituents might confer improved solubility in a wider range of organic solvents compared to other guanidinium salts, potentially simplifying reaction setup and workup.

-

Cost-Effectiveness: If the synthesis of N-Ethyl-N-methylguanidine is simpler than that of more complex reagents, it could offer a more economical option.

-

Unique Reactivity: The specific electronic and steric profile might offer advantages in coupling sterically hindered amino acids where other reagents fail.

Challenges and Mitigation:

-

Guanidinylation: As with other uronium/guanidinium reagents, a primary concern is the potential for guanidinylation of the free N-terminus of the peptide chain.[3]

-

Mitigation: This side reaction can be largely suppressed by pre-activating the carboxylic acid with the coupling reagent before adding it to the amine component.[3]

-

-

Racemization: Activation of the carboxylic acid can lead to racemization, especially for amino acids prone to this side reaction.

-

Mitigation: The use of additives like HOBt or, more effectively, HOAt or OxymaPure® is essential.[2] Performing the reaction at lower temperatures can also help minimize racemization.

-

-

Stability: The stability of N-Ethyl-N-methylguanidine and its activated forms in solution is unknown and would need to be evaluated.

Conclusion and Future Outlook

N-Ethyl-N-methylguanidine presents an intriguing, albeit underexplored, candidate for peptide coupling reactions. Based on the well-established principles of guanidinium-mediated amide bond formation, it holds the potential to be a useful tool in the synthetic chemist's arsenal. The protocols and mechanistic insights provided herein offer a foundational guide for researchers to begin exploring its applications. Empirical validation and optimization will be crucial to delineating its specific advantages and limitations in comparison to the current gold-standard coupling reagents. Future studies should focus on a direct comparison of its efficiency, racemization levels, and side-product profile against reagents like HBTU and HATU in the synthesis of challenging peptide sequences.

References

-

Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. Available at: [Link]

-

Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50519–50523. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available at: [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

Sources

Navigating the Safe Handling and Disposal of N-Ethyl-N-methylguanidine: A Comprehensive Guide for Laboratory Professionals

This document provides a detailed protocol for the safe handling, storage, and disposal of N-Ethyl-N-methylguanidine (CAS 1113-61-7). As a member of the guanidine class of compounds, N-Ethyl-N-methylguanidine requires careful management to mitigate risks to laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound in their work. The following procedures are based on established safety protocols and data from authoritative sources to ensure a comprehensive and reliable framework for its use.

Understanding the Hazard Profile of N-Ethyl-N-methylguanidine

N-Ethyl-N-methylguanidine is classified as an irritant and may cause respiratory irritation.[1][2] A thorough understanding of its chemical and physical properties is the foundation of its safe handling.

Table 1: Chemical and Physical Properties of N-Ethyl-N-methylguanidine

| Property | Value | Source |

| CAS Number | 1113-61-7 | [1][3] |

| Molecular Formula | C4H11N3 | [3] |

| Molecular Weight | 101.15 g/mol | [3] |

| Appearance | Not available (often supplied as a salt) | |

| Purity | Not available in provided search results | [1] |

The primary hazards associated with N-Ethyl-N-methylguanidine, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.

Table 2: GHS Hazard Classification for N-Ethyl-N-methylguanidine

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation.[1] |

It is crucial to recognize that while N-Ethyl-N-methylguanidine has a defined hazard profile, other guanidine derivatives can possess more severe toxicities. For instance, N-Methyl-N'-nitro-N-nitrosoguanidine is a suspected carcinogen and a potent mutagen.[4][5] This underscores the importance of treating all guanidine compounds with a high degree of caution.

Core Principles of Safe Handling: A Proactive Approach

A proactive safety culture is paramount when working with any chemical, and N-Ethyl-N-methylguanidine is no exception. The following protocols are designed to minimize exposure and prevent accidents.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous substances.

-

Ventilation: All work with N-Ethyl-N-methylguanidine, especially when handling the solid form or creating solutions, should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to prevent the inhalation of any dusts or aerosols.

-

Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE): Essential Individual Protection

Appropriate PPE must be worn at all times when handling N-Ethyl-N-methylguanidine.

Table 3: Required Personal Protective Equipment (PPE)

| Body Part | Protection | Rationale |

| Hands | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[1] |

| Eyes | Safety glasses with side shields or goggles | To protect against splashes and eye irritation.[1] |

| Body | Laboratory coat | To protect skin and clothing from contamination.[1] |

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling N-Ethyl-N-methylguanidine in a laboratory setting.

Emergency Protocols: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.

First Aid Measures

The following first aid procedures should be followed in case of accidental exposure.[1]

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.

-

Eye Contact: If the substance comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Spill Management

For small spills of N-Ethyl-N-methylguanidine:

-

Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.

-

Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[6] Do not use combustible materials.

-

Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with soap and water.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

The following decision tree outlines the appropriate response to an emergency involving N-Ethyl-N-methylguanidine.

Compliant Disposal Procedures for N-Ethyl-N-methylguanidine

Proper disposal of N-Ethyl-N-methylguanidine is a legal and ethical responsibility to protect the environment.

Waste Characterization and Segregation

-

Hazardous Waste: All waste containing N-Ethyl-N-methylguanidine, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.

-

Segregation: Do not mix N-Ethyl-N-methylguanidine waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous reactions.

Disposal Protocol

-

Containerization: Collect all N-Ethyl-N-methylguanidine waste in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include "Hazardous Waste," the chemical name, and associated hazard symbols.

-

Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

-

Arranging for Disposal: Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for pickup and disposal.[1] Maintain accurate records of the waste generated.

Under no circumstances should N-Ethyl-N-methylguanidine be disposed of down the drain or in regular trash. [7]

The workflow for the proper disposal of N-Ethyl-N-methylguanidine is as follows:

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Ethyl-m-toluidine, 99+%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methyl-N'-nitro-N-nitrosoguanidine. PubChem. Retrieved from [Link]

-

Yale University Environmental Health & Safety. (2025, April 21). Management & Disposal of Qiagen Reagents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. scbt.com [scbt.com]

- 4. N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. nems.nih.gov [nems.nih.gov]

The Role of Guanidine-Based Reagents in Modern Polymerization Reactions: Application Notes and Protocols

Introduction: The Emergence of Guanidine-Based Organic Catalysts

In the pursuit of sustainable and biocompatible polymers, particularly for biomedical and pharmaceutical applications, the field of polymer chemistry has seen a significant shift away from traditional metal-based catalysts.[1][2] This has led to the rise of organocatalysis, where small organic molecules are employed to initiate and control polymerization reactions. Among these, guanidine-based compounds have emerged as a powerful class of catalysts, prized for their strong basicity, low toxicity, and high efficiency.[3][4]

While a vast array of substituted guanidines exist, this guide will focus on the principles of their application in polymerization by using two of the most well-documented and versatile examples: 1,1,3,3-Tetramethylguanidine (TMG) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) . The mechanistic insights and protocols detailed herein for TMG and TBD provide a robust framework for researchers, scientists, and drug development professionals to understand and potentially apply other guanidine derivatives, such as N-Ethyl-N-methylguanidine, in similar polymerization contexts.

The primary application of these guanidine catalysts is in Ring-Opening Polymerization (ROP) of cyclic esters (lactones) to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL).[2][5] These polymers are at the forefront of innovation in drug delivery systems, medical implants, and sustainable packaging.

Core Principles of Guanidine Catalysis in Ring-Opening Polymerization

Guanidine bases are exceptionally strong organic bases that are non-nucleophilic, a crucial attribute for a successful polymerization catalyst. Their catalytic activity in the ROP of cyclic esters, in the presence of an alcohol initiator (e.g., benzyl alcohol), is generally understood to proceed through a bifunctional hydrogen-bonding mechanism .[6]

This mechanism involves two key interactions:

-

Activation of the Initiator: The basic guanidine catalyst deprotonates the alcohol initiator, increasing its nucleophilicity. This "activated" initiator is then more reactive towards the carbonyl carbon of the cyclic ester monomer.

-

Activation of the Monomer: Simultaneously, the protonated guanidinium ion can act as a hydrogen-bond donor, activating the carbonyl group of the monomer. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the activated initiator.

This dual activation pathway significantly accelerates the rate of polymerization and allows for controlled polymer growth, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).[7][8]

Application Focus 1: 1,1,3,3-Tetramethylguanidine (TMG) in Polymerization

TMG is a commercially available, strong, and non-nucleophilic organic base that serves as an efficient catalyst for the ROP of cyclic esters and N-carboxyanhydrides (NCAs).[8][9]

Mechanism of TMG-Catalyzed Ring-Opening Polymerization

The catalytic cycle of TMG in the ROP of a cyclic ester like lactide is depicted below. The process is initiated by an alcohol and proceeds in a controlled, living manner.

Caption: TMG-catalyzed Ring-Opening Polymerization (ROP) mechanism.

Experimental Protocol: TMG-Catalyzed ROP of L-Lactide

This protocol describes the synthesis of polylactide (PLA) using TMG as a catalyst and benzyl alcohol as an initiator.

Materials:

-

L-Lactide (recrystallized and dried)

-

1,1,3,3-Tetramethylguanidine (TMG) (distilled)

-

Benzyl alcohol (distilled)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Methanol

-

Magnetic stirrer and stir bar

-

Schlenk flask and line

-

Syringes

Procedure:

-

Preparation: In a glovebox or under an inert atmosphere (Nitrogen or Argon), add the desired amount of L-Lactide to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous solvent (Toluene or DCM) to the flask to dissolve the L-Lactide. The concentration can be adjusted based on the desired reaction kinetics.

-

Initiator Addition: Using a syringe, add the calculated amount of benzyl alcohol initiator to the monomer solution.

-

Catalyst Addition: In a separate vial, prepare a stock solution of TMG in the anhydrous solvent. This allows for accurate addition of the catalyst. Add the required volume of the TMG stock solution to the reaction mixture to initiate the polymerization.

-

Polymerization: Allow the reaction to stir at room temperature. The reaction time will depend on the monomer-to-initiator and monomer-to-catalyst ratios. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

-

Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by adding a few drops of benzoic acid solution in the reaction solvent. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

-

Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer under vacuum at 40-50 °C until a constant weight is achieved.

Quantitative Data Summary for TMG-Catalyzed L-Lactide ROP

| Entry | Monomer | Initiator | [M]₀:[I]₀:[TMG]₀ | Temp. (°C) | Time (h) | Conversion (%) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) |

| 1 | L-Lactide | Benzyl Alcohol | 50:1:0.5 | RT | 2.5 | >95 | 9.9 | 1.05 |

| 2 | L-Lactide | Benzyl Alcohol | 100:1:1 | RT | 4 | >95 | 18.5 | 1.08 |

Data adapted from relevant literature.[9]

Application Focus 2: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) in Polymerization

TBD is a bicyclic guanidine that is a highly effective organocatalyst for the ROP of cyclic esters.[3][10] Its rigid structure and strong basicity contribute to its high catalytic activity.

Mechanism of TBD-Catalyzed Ring-Opening Polymerization

The mechanism of TBD-catalyzed ROP is similar to that of TMG, involving a bifunctional activation of both the initiator and the monomer through hydrogen bonding.[6] Computational studies have supported a mechanism where TBD activates the alcohol initiator, which then attacks the monomer.[7]

Caption: Experimental workflow for TBD-catalyzed ROP of L-Lactide.

Experimental Protocol: TBD-Catalyzed ROP of ε-Caprolactone

This protocol details the synthesis of polycaprolactone (PCL) using TBD as the catalyst.

Materials:

-

ε-Caprolactone (distilled over CaH₂)

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (sublimed or used as received from a reliable source)

-

Benzyl alcohol (distilled)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Magnetic stirrer and stir bar

-

Glovebox or Schlenk line

-

Syringes

Procedure:

-

Monomer and Initiator Preparation: In a glovebox, add the desired amount of ε-caprolactone and benzyl alcohol to a vial.

-

Catalyst Stock Solution: Prepare a stock solution of TBD in anhydrous DCM to ensure accurate dispensing.

-

Initiation: Add the TBD stock solution to the monomer/initiator mixture to start the polymerization. The reaction is often rapid.

-

Polymerization: Allow the reaction to proceed at room temperature. For higher molecular weights, the reaction may be cooled to 0 °C to better control the polymerization.

-

Monitoring and Termination: Monitor the monomer conversion via ¹H NMR. Once the desired molecular weight is achieved, terminate the reaction by adding a small amount of benzoic acid.

-

Purification: Precipitate the polymer by adding the reaction mixture to cold methanol. Collect the polymer by filtration and dry it under vacuum.

Quantitative Data Summary for TBD-Catalyzed ε-Caprolactone ROP

| Entry | Monomer | Initiator | [M]₀:[I]₀:[TBD]₀ | Temp. (°C) | Time (min) | Conversion (%) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) |

| 1 | ε-Caprolactone | Benzyl Alcohol | 100:1:1 | RT | 10 | >98 | 11.8 | 1.12 |

| 2 | ε-Caprolactone | Benzyl Alcohol | 200:1:1 | RT | 20 | >98 | 23.5 | 1.15 |

Data is representative of typical results found in the literature.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The "living" nature of these guanidine-catalyzed polymerizations allows for predictable outcomes. Key validation checks include:

-

Molecular Weight Control: The number-average molecular weight (Mₙ) of the resulting polymer should show a linear correlation with the initial monomer-to-initiator ratio ([M]₀/[I]₀) and the monomer conversion. This can be verified by Gel Permeation Chromatography (GPC).

-

Narrow Dispersity: The dispersity (Đ or Mₙ/Mₙ) should be low (typically < 1.2), indicating a controlled polymerization with minimal side reactions like transesterification.

-

End-Group Analysis: ¹H NMR spectroscopy can be used to confirm the presence of the initiator fragment at one end of the polymer chain and a hydroxyl group at the other, confirming the proposed initiation and propagation mechanism.

Conclusion and Future Outlook

Guanidine-based organocatalysts like TMG and TBD offer a robust and versatile platform for the synthesis of well-defined biodegradable polyesters. The protocols and mechanistic insights provided serve as a foundational guide for researchers. The principles of catalysis by these strong, non-nucleophilic bases are likely applicable to other guanidine derivatives. Future research may focus on tuning the steric and electronic properties of guanidine catalysts, such as in N-Ethyl-N-methylguanidine, to achieve even greater control over polymerization kinetics, polymer architecture, and stereoselectivity, further expanding their utility in the development of advanced materials for the pharmaceutical and biomedical fields.

References

- Pratt, R. C., Lohmeijer, B. G. G., Long, D. A., Waymouth, R. M., & Hedrick, J. L. (2006). Triazabicyclodecene: A Simple, Stable, and Versatile Organocatalyst for Ring-Opening Polymerization of Lactide and Lactones. Journal of the American Chemical Society, 128(14), 4556–4557.

- Kamber, N. E., Jeong, W., Waymouth, R. M., Pratt, R. C., Lohmeijer, B. G. G., & Hedrick, J. L. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews, 107(12), 5813–5840.

-

Mahmood, Q., Xu, G., Zhou, L., Guo, X., & Wang, Q. (2020). Chiral 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Stereoselective Ring-Opening Polymerization of rac-Lactide: High Reactivity for Isotactic Enriched Polylactides (PLAs). Polymers, 12(10), 2365. [Link]

-

Brown, S. P., & Goodwin, T. E. (2008). The Mechanism of TBD-Catalyzed Ring-Opening Polymerization of Cyclic Esters. The Journal of Organic Chemistry, 73(1), 258–263. [Link]

-

Chan, B. A., Xuan, S., Horton, M., & Zhang, D. (2016). 1,1,3,3-Tetramethylguanidine-Promoted Ring-Opening Polymerization of N-Butyl N-Carboxyanhydride Using Alcohol Initiators. Macromolecules, 49(6), 2002–2012. [Link]

-

Dove, A. P. (2012). Organic Catalysis for Ring-Opening Polymerization. ACS Macro Letters, 1(12), 1404–1408. [Link]

- Coulembier, O., Degee, P., Hedrick, J. L., & Dubois, P. (2006). From controlled ring-opening polymerization to biodegradable aliphatic polyesters. Progress in Polymer Science, 31(8), 723-747.

-

Naumann, S. (2018). Organocatalyzed Ring-Opening Polymerization of Cyclic Esters Toward Degradable Polymers. In Organocatalysis for Polymerization (pp. 1-40). Wiley-VCH. [Link]

-

LibreTexts. (2021). 2.8: Ring-Opening Polymerization. Chemistry LibreTexts. [Link]

- He, F., & Li, S. (2011). Bifunctional Catalysis in Ring-Opening Polymerization of Lactides. Journal of Polymer Science Part A: Polymer Chemistry, 49(10), 2133-2144.

- Nicolas, J., Couvreur, P., & Taillander, P. (2005). N-Carboxyanhydride polymerization: a versatile route to functional polymers. Chemical Society Reviews, 34(7), 617-629.

- Herres-Pawlis, S., & Schäfer, P. M. (2020). Robust Guanidine Metal Catalysts for the Ring-Opening Polymerization of Lactide under Industrially Relevant Conditions. ChemPlusChem, 85(6), 1044-1052.

- Hedrick, J. L., Waymouth, R. M., et al. (2005). Guanidine-Catalyzed Ring-Opening Polymerization of Lactide.

- Thomas, C. M. (2010). Stereocontrolled ring-opening polymerization of cyclic esters: synthesis of new biodegradable polymers. Chemical Society Reviews, 39(1), 165-173.

- Albertsson, A.-C. (Ed.). (2002).

-

Qingdao Institute of Bioenergy and Bioprocess Technology, Chinese Academy of Sciences. (2019). Scientists Fabricate Versatile Catalyst for Polyesters Synthesis and Degradation. News. [Link]

- Jérme, C., & Lecomte, P. (2008). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. Advanced Drug Delivery Reviews, 60(9), 1056-1076.

-

Helou, M., Miserque, O., Brusson, J.-M., Carpentier, J.-F., & Guillaume, S. M. (2010). Organocatalysis in ring-opening polymerization of trimethylene carbonate. Green Chemistry, 12(11), 2049-2057. [Link]

- Kiesewetter, M. K., Shin, E. J., Hedrick, J. L., & Waymouth, R. M. (2010). Organocatalysis: A Mechanistic Investigation of Thio-urea and Guanidine-Catalyzed Ring-Opening Polymerization of Lactide. Macromolecules, 43(1), 2093–2107.

-

Schäfer, P. M., & Herres-Pawlis, S. (2022). All-Round Talent: Unique Zinc Guanidine Catalyst Performs Efficiently in Synthesis and Chemical Recycling of (Bio)Polyesters. Advanced Science, 9(33), 2204123. [Link]

- Leitao, E. M. (2013). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene. Encyclopedia of Reagents for Organic Synthesis.

- Gnanou, Y., & Fontanille, M. (2007). Organic and Physical Chemistry of Polymers. John Wiley & Sons.

- Odian, G. (2004).

- Dubois, P., Coulembier, O., & Raquez, J.-M. (Eds.). (2009).

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Scientists Fabricate Versatile Catalyst for Polyesters Synthesis and Degradation----Qingdao Institute of Bioenergy and Bioprocess Technology, Chinese Academy of Sciences [english.qibebt.cas.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orbi.umons.ac.be [orbi.umons.ac.be]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Side reactions and byproducts with N-Ethyl-N-methylguanidine catalyst

Welcome to the Technical Support Center for N-Ethyl-N-methylguanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent organic base as a catalyst. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring the scientific integrity and success of your work.

Troubleshooting Guide

This section addresses common problems encountered during reactions catalyzed by N-Ethyl-N-methylguanidine. Each issue is presented in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Q1: My reaction is yielding a complex mixture of products with low yield of the desired compound. What are the likely causes and how can I resolve this?

A1: A complex product mixture when using N-Ethyl-N-methylguanidine often points to a few key factors related to its high basicity and nucleophilicity.

Potential Causes:

-

Excessive Catalyst Loading: N-Ethyl-N-methylguanidine is a very strong base. High concentrations can promote a multitude of side reactions, including polymerization, elimination, and degradation of sensitive starting materials or products.[1][2]

-

Reaction Concentration: Concentrated reaction mixtures can favor intermolecular side reactions, leading to oligomers or polymers, especially with activated alkenes like those used in Michael additions.[1]

-

Dual Role as Nucleophile and Base: Guanidines can act as both a strong base and a competent nucleophile.[2] N-Ethyl-N-methylguanidine can directly participate in the reaction, leading to the formation of guanidinium-adducts as byproducts.

-

Reaction Temperature: Elevated temperatures can provide the activation energy for undesired reaction pathways, leading to a wider range of byproducts.

Troubleshooting Workflow:

Caption: Reaction pathways in catalyzed cyanoethylation.

Q3: My catalyst seems to be degrading, leading to inconsistent reaction rates. What could be the cause and how do I store it properly?

A3: While N-Ethyl-N-methylguanidine is a relatively stable organic base, it can degrade under certain conditions.

Potential Degradation Pathways:

-

Reaction with Atmospheric CO₂: Guanidines are strong enough bases to react with atmospheric carbon dioxide to form carbonate salts. This can reduce the concentration of the active free base.

-

Oxidative Degradation: Although not extensively documented for this specific guanidine, analogous compounds can undergo oxidative degradation. The methyl and ethyl groups could potentially be sites for oxidation under harsh conditions, possibly leading to dealkylation and the formation of formaldehyde or acetaldehyde, similar to enzymatic demethylation of methylguanidine. [3][4]* Hydrolysis: While generally stable to hydrolysis, prolonged exposure to water, especially at elevated temperatures, could potentially lead to the degradation of the guanidine core.

Best Practices for Storage and Handling:

-

Inert Atmosphere: Store N-Ethyl-N-methylguanidine under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with CO₂ and atmospheric moisture.

-

Tightly Sealed Container: Use a container with a secure, airtight seal.

-

Cool and Dark Place: Store in a cool, dark location away from heat and light to minimize thermal and photodegradation.

-

Use Freshly Opened or Purified Catalyst: For sensitive reactions requiring high reproducibility, consider using a freshly opened bottle or purifying the catalyst before use.

Protocol for Catalyst Purity Check (Titration):

-

Accurately weigh approximately 0.2-0.3 g of N-Ethyl-N-methylguanidine into a flask.

-

Dissolve the sample in 50 mL of a suitable solvent (e.g., isopropanol).

-

Add a few drops of a suitable indicator (e.g., thymol blue).

-

Titrate with a standardized solution of hydrochloric acid (e.g., 0.1 N HCl) until the endpoint is reached (color change).

-

Calculate the purity based on the volume of HCl solution used.

Frequently Asked Questions (FAQs)

Q: What is the pKa of N-Ethyl-N-methylguanidine and how does it compare to other common organic bases?

A: The pKa of the conjugate acid of N-Ethyl-N-methylguanidine is typically in the range of 13-14 in aqueous solution, making it a significantly stronger base than triethylamine (pKa ≈ 10.8) and DBU (pKa ≈ 12.5 in acetonitrile). This high basicity is a key factor in its catalytic activity but also necessitates careful control to avoid side reactions. [1][2] Q: Can N-Ethyl-N-methylguanidine be used in protic solvents like ethanol or methanol?

A: Yes, but with caution. N-Ethyl-N-methylguanidine will be in equilibrium with its protonated form in protic solvents. This can be beneficial in some cases by moderating its basicity. However, the solvent can also act as a competing nucleophile in some reactions, such as Michael additions. The choice of solvent should be carefully considered based on the specific reaction being performed.

Q: Are there any known incompatibilities with common functional groups?

A: Due to its strong basicity, N-Ethyl-N-methylguanidine is incompatible with acidic functional groups (e.g., carboxylic acids, phenols) unless the intention is to form a salt. It can also promote the elimination of leaving groups from β-positions relative to electron-withdrawing groups and can deprotonate relatively non-acidic C-H bonds, leading to undesired side reactions. It should be used with care in the presence of sensitive esters or amides, where it could potentially catalyze hydrolysis or other transformations.

Q: How can I effectively remove the catalyst from my reaction mixture after the reaction is complete?

A: N-Ethyl-N-methylguanidine and its protonated form are generally soluble in polar solvents.

-

Acidic Wash: The most common method is to perform an aqueous work-up with a dilute acid (e.g., 1 M HCl or saturated NH₄Cl solution). This will protonate the guanidine, forming a water-soluble salt that can be extracted from an organic phase.

-

Silica Gel Chromatography: The polar nature of the guanidine and its salt usually results in it sticking to the baseline of a silica gel column, allowing for the separation of less polar products.

-

Solid-Supported Scavengers: For very sensitive products, using a solid-supported acid scavenger resin can be an effective way to remove the catalyst without an aqueous work-up.

References

-

de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(5), 82-91. [Link]

-

Marinho, E. (2017). (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. [Link]

-

Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction. PMC. [Link]

-

Methylguanidine | C2H7N3 | CID 10111. PubChem. [Link]

-

N-ethyl-3-methylaniline | C9H13N | CID 7603. PubChem. [Link]

-

(PDF) Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction. ResearchGate. [Link]

-

Cyanoethylation. Wikipedia. [Link]

-

(PDF) Michael addition reaction and its examples. ResearchGate. [Link]

-

Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. NIH. [Link]

-

Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Semantic Scholar. [Link]

-

The decomposition pathway of the methylidene active species by small ligands. ResearchGate. [Link]

-

Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. [Link]

-

Catalyst for the degradation of 1,1-dimethylhydrazine and its by-product N-nitrosodimethylamine in propellant wastewater. RSC Publishing. [Link]

-

Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Research. [Link]

-

In vitro alkylation of calf thymus DNA by acrylonitrile. Isolation of cyanoethyl-adducts of guanine and thymine and carboxyethyl-adducts of adenine and cytosine. PubMed. [Link]

-

N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526. PubChem. [Link]

-

Catalytic Degradation of Nerve Agents. MDPI. [Link]

Sources

N-Ethyl-N-methylguanidine catalyst loading and turnover number issues

Welcome to the technical support center for N-Ethyl-N-methylguanidine (EMG), a versatile and potent organocatalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies for common issues related to catalyst loading and turnover number in EMG-catalyzed reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of N-Ethyl-N-methylguanidine as a catalyst.

Q1: What is N-Ethyl-N-methylguanidine (EMG), and what are its primary catalytic applications?

A1: N-Ethyl-N-methylguanidine (EMG) is a strong, non-ionic organic base belonging to the guanidine family.[1][2] Its high basicity and steric attributes make it an effective catalyst for a variety of organic transformations. Guanidines, in general, are widely employed in base-catalyzed reactions such as condensation reactions, Michael additions, and Henry (nitroaldol) reactions.[3][4] The substituted nature of EMG allows for nuanced reactivity compared to unsubstituted guanidine.[2]

Q2: What is a typical catalyst loading for EMG, and what factors influence this?

A2: The optimal catalyst loading for EMG is highly dependent on the specific reaction, substrates, and reaction conditions. A general starting point for optimization is often in the range of 1-10 mol%.[5][6] Factors that significantly influence the required catalyst loading include:

-

Substrate Reactivity: Less reactive substrates may necessitate a higher catalyst loading to achieve a desirable reaction rate.

-

Reaction Temperature: Higher temperatures can sometimes allow for a lower catalyst loading, though this must be balanced against potential side reactions and catalyst decomposition.

-

Solvent Choice: The polarity and proticity of the solvent can impact the catalyst's activity and, consequently, the required loading.

-

Reaction Time: A lower catalyst loading may be feasible if a longer reaction time is acceptable.

Q3: How do I calculate the Turnover Number (TON) and Turnover Frequency (TOF) for an EMG-catalyzed reaction?

A3: Turnover Number (TON) and Turnover Frequency (TOF) are crucial metrics for assessing catalyst efficiency.

-

Turnover Number (TON): Represents the number of moles of product formed per mole of catalyst before it becomes deactivated. A higher TON indicates a more robust and long-lasting catalyst.[4] Formula: TON = (moles of product) / (moles of catalyst)

-

Turnover Frequency (TOF): Represents the number of catalytic cycles per unit of time. It is a measure of the catalyst's activity at a specific point in the reaction. Formula: TOF = TON / time

It is important to note that for homogeneous catalysts like EMG, the "number of active sites" is equivalent to the number of moles of the catalyst.

Q4: My EMG-catalyzed reaction is showing low conversion. What are the initial troubleshooting steps?

A4: Low conversion is a common issue that can stem from several factors. Here’s a logical progression for troubleshooting:

-

Verify Catalyst Purity and Integrity: Ensure the EMG used is of high purity and has not degraded. Guanidines can be sensitive to moisture and carbon dioxide.

-

Check Reactant Quality: Impurities in your starting materials can inhibit the catalyst or lead to side reactions.

-

Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., 1, 5, 10 mol%) to determine the optimal concentration.

-

Evaluate Reaction Conditions: Assess the impact of temperature and solvent. A modest increase in temperature may improve the reaction rate.

-

Monitor for Water: Some condensation reactions produce water, which can inhibit the catalyst or reverse the reaction. Consider using a Dean-Stark trap or a drying agent if applicable.

II. In-Depth Troubleshooting Guide

This section provides a more detailed analysis of specific problems you might encounter and the scientific rationale behind the proposed solutions.

Issue 1: Inconsistent Reaction Rates and Yields

Inconsistent results are often a sign of underlying issues with reaction setup or reagent stability.

-

Causality: Guanidines are strong bases and can readily react with atmospheric carbon dioxide to form inactive carbonate salts.[3] Moisture can also lead to hydrolysis of either the catalyst or the substrates.

-

Troubleshooting Protocol:

-

Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude CO2 and moisture.

-

Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

-

Catalyst Handling: Handle EMG in a glovebox or under a stream of inert gas. If purchased as a salt (e.g., hydrochloride), ensure the free base is generated in situ under anhydrous conditions.[1]

-

Temperature Control: Use a reliable heating mantle with a temperature controller to ensure consistent reaction temperatures.

-

Issue 2: Low Turnover Number (TON) - Suspected Catalyst Deactivation

A low TON suggests that the catalyst is losing its activity over the course of the reaction.

-

Causality: Catalyst deactivation can occur through several pathways:

-

Side Reactions with Substrates or Products: The highly basic nature of EMG can lead to unwanted side reactions, such as polymerization of aldehydes or ketones.[7]

-

Formation of Inactive Adducts: The catalyst may form stable, inactive complexes with impurities or byproducts.

-

Thermal Decomposition: Although generally stable, prolonged exposure to high temperatures can lead to the degradation of EMG.[8]

-

-

Troubleshooting Workflow:

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Managing moisture sensitivity of N-Ethyl-N-methylguanidine

Technical Support Center: N-Ethyl-N-methylguanidine

Welcome to the technical support center for N-Ethyl-N-methylguanidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and use of this moisture-sensitive compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: Why is N-Ethyl-N-methylguanidine considered moisture-sensitive?

A1: N-Ethyl-N-methylguanidine, like many guanidine derivatives, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The guanidinium group is polar and can form hydrogen bonds with water molecules. This absorbed moisture can lead to several issues:

-

Hydrolysis: The compound can undergo hydrolysis, breaking down into N-ethyl-N-methylurea and ammonia. This degradation compromises the purity of the reagent and can introduce unintended byproducts into your reactions.

-

Physical Changes: Moisture absorption can cause the solid material to become sticky, clump together, or even liquefy, making accurate weighing and dispensing challenging.[1]

-

Reduced Reactivity: The presence of water can alter the reactivity of N-Ethyl-N-methylguanidine, potentially leading to lower yields or failed reactions.

Q2: How can I visually identify if my N-Ethyl-N-methylguanidine has been compromised by moisture?

A2: While subtle degradation may not be visible, significant moisture contamination can manifest as:

-

Change in appearance: The compound may change from a crystalline solid to a clumpy, sticky, or syrupy substance.

-

Difficulty in handling: The material may be difficult to dispense from the container due to clumping.

For definitive assessment, analytical techniques such as Karl Fischer titration to determine water content or HPLC to assess purity are recommended.[3]

Q3: What is the proper personal protective equipment (PPE) when handling N-Ethyl-N-methylguanidine?

A3: Due to the potential hazards associated with guanidine compounds, the following PPE is mandatory:

-

Eye Protection: Tightly fitting safety goggles or a face shield.[4]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]

-

Body Protection: A lab coat or chemical-resistant suit.[4]

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH-approved respirator.

Always work in a well-ventilated area, preferably a fume hood.[4]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Inconsistent reaction yields | Moisture contamination of N-Ethyl-N-methylguanidine leading to degradation or side reactions. | Store the compound in a desiccator with a suitable desiccant. Handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line). |

| Difficulty weighing the compound accurately | The compound has absorbed moisture and become clumpy or sticky. | If the compound is only slightly clumpy, it may be possible to dry it under a high vacuum. However, for severely compromised material, it is best to discard it and use a fresh, properly stored batch. |

| Formation of unexpected byproducts | Hydrolysis of N-Ethyl-N-methylguanidine due to moisture. | Ensure all solvents and reagents are anhydrous. Use oven-dried glassware that has been cooled under a stream of inert gas.[5][6] |

Experimental Protocols

Protocol 1: Proper Storage of N-Ethyl-N-methylguanidine

-

Initial Storage: Upon receipt, store the container in a cool, dry place away from direct sunlight.[4]

-

Desiccation: Place the tightly sealed container inside a desiccator containing a suitable desiccant such as silica gel, calcium chloride, or a molecular sieve.[7][8] Color-indicating silica gel can provide a visual cue for when the desiccant needs to be regenerated or replaced.[9]

-

Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the compound in a glove box under an inert atmosphere of nitrogen or argon.[10]

Protocol 2: Handling and Dispensing under an Inert Atmosphere

This protocol minimizes exposure to atmospheric moisture during handling.

-

Glassware Preparation: Oven-dry all glassware at 125°C overnight and cool under a stream of dry nitrogen or argon.[5][6]

-

Inert Atmosphere Setup: Use a glove box or a Schlenk line to maintain an inert atmosphere.[10]

-

Compound Equilibration: Allow the container of N-Ethyl-N-methylguanidine to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold compound.

-

Dispensing: In the inert atmosphere, quickly weigh the desired amount of the compound into the reaction vessel.

-

Resealing: Tightly reseal the container, purge the headspace with inert gas if possible, and return it to the desiccator for storage.[11]

Visualizing Workflows

Below are diagrams illustrating key workflows for managing the moisture sensitivity of N-Ethyl-N-methylguanidine.

Caption: Recommended storage workflow for N-Ethyl-N-methylguanidine.

Caption: Step-by-step workflow for handling under an inert atmosphere.

References

-

PubChem. N-Methyl-N'-nitro-N-nitrosoguanidine. National Center for Biotechnology Information. [Link]

-

RayPCB. Effective Ways of Moisture Sensitive Device Storage and Handling. [Link]

-

HIMEDIA. Material Safety Data Sheet: N-Methyl-N'-nitro-N-nitrosoguanidine. [Link]

-

PubChem. Methylguanidine. National Center for Biotechnology Information. [Link]

-

Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

PubChem. N-ethyl-3-methylaniline. National Center for Biotechnology Information. [Link]

-

Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction. Nature Communications. [Link]

-

Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

-

Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

-

Charles River Laboratories. Guanidine Hydrochloride Material Safety Data Sheet (MSDS). [Link]

-

Carl ROTH. Safety Data Sheet: Guanidine hydrochloride. [Link]

-

YouTube. Inert Atmosphere. [Link]

-

ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

-

BioSpectra. GUANIDINE HYDROCHLORIDE TESTING METHODS. [Link]

-

Edco Supply Co. Understanding Desiccants: Function & Types. [Link]

-

Defense Technical Information Center. Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. [Link]

-

AGM Container Controls. Selecting Desiccant Guide. [Link]

-

Terra Universal. Moisture-Free Storage: Nitrogen or Desiccant? [Link]

-

ResearchGate. Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. [Link]

-

Human Metabolome Database. Showing metabocard for Methylguanidine (HMDB0001522). [Link]

-

National Institutes of Health. Use of Protein Folding Reagents. [Link]

-

National Institutes of Health. The nonenzymatic decomposition of guanidines and amidines. [Link]

-

ResearchGate. Determination and Analysis of Urea and Guanidine Hydrochloride Denaturation Curves. [Link]

-

PubChem. N-Ethylguanidine. National Center for Biotechnology Information. [Link]

Sources

- 1. ibisscientific.com [ibisscientific.com]

- 2. criver.com [criver.com]

- 3. biospectra.us [biospectra.us]

- 4. himediadownloads.com [himediadownloads.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. terrauniversal.com [terrauniversal.com]

- 9. agmcontainer.com [agmcontainer.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. raypcb.com [raypcb.com]

Validation & Comparative

A Senior Application Scientist's Guide to Validating Product Structures from N-Ethyl-N-methylguanidine Reactions

Introduction: The Synthetic Utility and Structural Challenge of N-Ethyl-N-methylguanidine

N-Ethyl-N-methylguanidine is a substituted guanidine, a structural motif of profound importance in medicinal chemistry and drug development. The guanidinium group, protonated under physiological conditions, is a key feature in numerous natural products and pharmaceuticals, prized for its ability to engage in strong hydrogen bonding and electrostatic interactions with biological targets.[1][2] Its derivatives have been explored as neuroprotective agents, muscarinic receptor antagonists, and anticancer agents, making the synthesis of novel analogues a critical activity in modern drug discovery.[2][3][4][5]

However, the very electronic nature that makes the guanidine group so useful also presents a significant challenge in structural validation. Reactions involving asymmetrically substituted guanidines like N-Ethyl-N-methylguanidine can be complex. The presence of multiple nitrogen atoms of varying nucleophilicity, coupled with the potential for tautomerism and isomerism, means that the predicted reaction product is not always the one obtained.[6][7][8] Unambiguous structural characterization is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property, and guaranteeing the safety and efficacy of a potential drug candidate.

This guide provides a comparative analysis of the essential analytical techniques required to validate the structures of products derived from N-Ethyl-N-methylguanidine reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, presenting a logical, self-validating workflow for researchers, scientists, and drug development professionals.

The Core Challenge: Navigating the Isomeric Labyrinth of Guanidine Derivatives

Before selecting an analytical technique, one must understand the inherent structural complexities of N-substituted guanidines. The primary challenges are regioselectivity, tautomerism, and protonation state.

-

Regioselectivity: N-Ethyl-N-methylguanidine has three distinct nitrogen atoms. Reaction with an electrophile can potentially occur at the unsubstituted -NH2 group or the -N(Me)(Et) group, leading to different regioisomers. The reaction outcome is often a delicate balance of steric and electronic factors.[9]

-

Tautomerism and Isomerism: The C=N double bond in the guanidine core can exist in different positions, leading to distinct tautomers.[6][7] Furthermore, rotation around the C-N single bonds can be restricted, and E/Z isomerism around the double bond is possible, complicating the structural landscape.[8]

-

High Basicity: Guanidines are among the strongest organic bases, with pKa values often exceeding 13.[10] This means they exist almost exclusively as the protonated guanidinium cation in aqueous or protic environments.[10][11] The location of this protonation and the delocalization of the positive charge are key structural features that analytical methods must be able to probe.[12]

A Comparative Analysis of Core Validation Techniques